molecular formula C19H18ClN3OS B10888267 3-chloro-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-6-methyl-1-benzothiophene-2-carbohydrazide

3-chloro-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-6-methyl-1-benzothiophene-2-carbohydrazide

Cat. No.: B10888267
M. Wt: 371.9 g/mol
InChI Key: NMDZEFHFCPMWBU-SRZZPIQSSA-N
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Description

3-CHLORO-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHYL-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHYL-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Introduction of Substituents: The chloro, dimethylamino, and methylidene groups are introduced through various substitution reactions, often using reagents like chlorinating agents, dimethylamine, and aldehydes.

    Final Assembly: The final compound is assembled through condensation reactions, where the hydrazide group is introduced to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core and the substituents play a crucial role in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiophene: A simpler benzothiophene derivative with fewer substituents.

    4-Dimethylaminobenzaldehyde: Contains the dimethylamino and aldehyde groups but lacks the benzothiophene core.

    Chlorobenzene: Contains the chloro substituent but lacks the complex structure of the target compound.

Uniqueness

3-CHLORO-N’~2~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6-METHYL-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is unique due to its specific combination of substituents and the benzothiophene core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18ClN3OS

Molecular Weight

371.9 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H18ClN3OS/c1-12-4-9-15-16(10-12)25-18(17(15)20)19(24)22-21-11-13-5-7-14(8-6-13)23(2)3/h4-11H,1-3H3,(H,22,24)/b21-11+

InChI Key

NMDZEFHFCPMWBU-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C)Cl

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NN=CC3=CC=C(C=C3)N(C)C)Cl

Origin of Product

United States

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